N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a heterocyclic compound featuring a thienopyrazole core fused with a pyrrolidinone-acetamide moiety.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c18-11-3-5-12(6-4-11)22-15(13-9-25-10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQUFOVRPIAKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into enzyme pockets, forming stable complexes that disrupt normal biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Core Heterocycles: The thieno[3,4-c]pyrazole core in the target compound distinguishes it from pyrrolo[3,4-c]pyridine (2e) and thieno[3,2-d]pyrimidin (8). These cores influence π-π stacking and hydrogen-bonding patterns, critical for crystallinity and target binding . The thiadiazole core in compound 7 lacks fused aromaticity, reducing rigidity compared to the target compound’s thienopyrazole system .
Substituent Effects: Chlorophenyl Groups: All compounds except 7 feature 4-chlorophenyl substituents, enhancing hydrophobicity and electron-withdrawing effects. Dual chlorophenyl groups in 2e and 3,6-bis(4-chlorophenyl) derivatives (7) increase molecular weight and melting points (>300°C) . Acetamide Linkers: The target compound’s pyrrolidin-1-yl-acetamide group offers greater conformational flexibility than the rigid p-tolylamino-acetamide in 7 or the sulfanyl-acetamide in 8 .
The absence of a sulfonyl or thioether group (cf. compounds 7 and 8) in the target compound may reduce metabolic instability but limit covalent binding to targets .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that belongs to the thienopyrazole class. This compound has garnered attention for its potential biological activities and therapeutic applications, particularly in the fields of oncology and neurology. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 380.8 g/mol. It features a thieno[3,4-c]pyrazole core structure with a chlorophenyl group and a pyrrolidinylacetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.8 g/mol |
| CAS Number | 946354-16-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities or receptor functions that are critical for cellular signaling pathways.
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation and apoptosis. This inhibition could lead to reduced cell proliferation in cancerous tissues.
- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), influencing pathways associated with inflammation and cellular stress responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines with promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 22.54 |
| T47D (Breast) | 5.08 |
| A549 (Lung) | 15.00 |
These findings indicate that the compound can effectively inhibit the growth of certain cancer cells at micromolar concentrations.
Anti-inflammatory Effects
This compound has shown potential in modulating inflammatory responses. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size compared to control groups receiving no treatment.
- Toxicology Reports : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary studies.
Q & A
Q. How do structural variations in analogues affect bioactivity?
| Structural Feature | Biological Impact | Reference |
|---|---|---|
| 4-Chlorophenyl vs. 4-Fluorophenyl | Higher lipophilicity with Cl improves membrane permeability but reduces metabolic stability | |
| Pyrrolidinyl vs. Piperidinyl Acetamide | Pyrrolidine’s smaller ring enhances target selectivity by reducing steric hindrance | |
| Thieno[3,4-c]pyrazole vs. Pyrido[3,4-d]pyrimidine | Thienopyrazole shows stronger π-π stacking with aromatic enzyme pockets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
